molecular formula C16H23BrN2 B3245466 3-[(3-Bromophenyl)methyl]-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane CAS No. 169177-34-8

3-[(3-Bromophenyl)methyl]-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane

Cat. No. B3245466
CAS RN: 169177-34-8
M. Wt: 323.27 g/mol
InChI Key: QPIQUDOMAVCFPU-UHFFFAOYSA-N
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Description

3-[(3-Bromophenyl)methyl]-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane, commonly known as DMXB-A, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound belongs to the class of diazabicyclooctanes and has been found to have a unique mechanism of action that makes it a promising candidate for further research.

Mechanism of Action

DMXB-A acts as a selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 nAChR by DMXB-A results in the opening of ion channels, leading to an influx of calcium ions into the cell. This influx of calcium ions has been found to have a variety of effects on cellular signaling pathways, including the activation of various intracellular kinases and the release of neurotransmitters such as dopamine and glutamate.
Biochemical and Physiological Effects:
DMXB-A has been found to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the activation of intracellular signaling pathways. These effects have been studied in a variety of cell types, including neuronal and non-neuronal cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMXB-A for lab experiments is its high selectivity for the α7 nAChR, which allows for the specific modulation of this receptor without affecting other receptors or ion channels. However, one limitation of DMXB-A is its relatively low potency, which can make it difficult to achieve the desired biological effects at low concentrations.

Future Directions

There are many potential future directions for research on DMXB-A, including the development of more potent analogues, the investigation of its effects on different cell types and in different disease models, and the exploration of its potential therapeutic applications. Additionally, further research is needed to fully understand the mechanisms underlying the effects of DMXB-A on cellular signaling pathways and neurotransmitter release.

Scientific Research Applications

DMXB-A has been studied extensively for its potential use in various scientific research applications. One of the main areas of research has been in the field of neuroscience, where DMXB-A has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various neurological disorders.

properties

IUPAC Name

3-[(3-bromophenyl)methyl]-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2/c1-15-8-16(2,10-18-9-15)12-19(11-15)7-13-4-3-5-14(17)6-13/h3-6,18H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIQUDOMAVCFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(CNC1)(CN(C2)CC3=CC(=CC=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Bromophenyl)methyl]-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(3-Bromophenyl)methyl]-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane
Reactant of Route 2
3-[(3-Bromophenyl)methyl]-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane
Reactant of Route 3
3-[(3-Bromophenyl)methyl]-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane
Reactant of Route 4
Reactant of Route 4
3-[(3-Bromophenyl)methyl]-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane
Reactant of Route 5
Reactant of Route 5
3-[(3-Bromophenyl)methyl]-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane
Reactant of Route 6
3-[(3-Bromophenyl)methyl]-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane

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